TRI (PPG-3 MYRISTYL ETHER) CITRATE
Description
Properties
CAS No. |
172046-58-1 |
|---|---|
Molecular Formula |
C11H14BrN |
Synonyms |
TRI (PPG-3 MYRISTYL ETHER) CITRATE |
Origin of Product |
United States |
Synthetic Pathways and Reaction Engineering for Tri Ppg 3 Myristyl Ether Citrate
Optimized Esterification Methodologies for Citrate (B86180) Synthesis
The formation of Tri(PPG-3 Myristyl Ether) Citrate from citric acid and PPG-3 Myristyl Ether is achieved through esterification. This reaction involves the condensation of the carboxylic acid groups of citric acid with the hydroxyl groups of PPG-3 Myristyl Ether. cosmileeurope.eugoogle.com
A general laboratory-scale synthesis involves charging a reaction flask with PPG-3 myristyl ether and citric acid. google.com The mixture is then heated with stirring in the presence of a catalyst until the desired acid value is reached. google.com The subsequent workup typically involves washing with water to remove impurities, followed by drying under vacuum. google.com
| Reactant | Amount |
| PPG-3 Myristyl Ether | 1,210 g |
| Citric Acid | 190 g |
| Table 1: Example of reactant quantities for the synthesis of Tri-PPG-3 Myristyl Citrate. google.com |
Role of Catalysts in Esterification: Organocatalysis and Metal-Free Systems
Catalysts are crucial in esterification to increase the reaction rate and yield by lowering the activation energy. chempoint.com Traditionally, strong mineral acids like sulfuric acid or organometallic compounds have been employed. chempoint.com For instance, methanesulfonic acid has been used as a catalyst for the synthesis of Tri-PPG-3 Myristyl Ether) Citrate. google.com Organometallic catalysts, such as organic titanates, act as Lewis acids, enhancing the reactivity of the carboxylic acid. chempoint.com
However, there is a growing interest in developing more environmentally friendly and less corrosive catalytic systems. Metal-free catalysts, such as tetramethylammonium (B1211777) methyl carbonate (TMC), have emerged as a green alternative. thechemicalengineer.comeurekalert.orgnagoya-u.ac.jp TMC reacts with an alcohol to form an alkoxide ion, which then acts as the nucleophile in the transesterification reaction. thechemicalengineer.comnagoya-u.ac.jp This avoids the use of potentially polluting and expensive metal catalysts. thechemicalengineer.comeurekalert.org Organocatalysis, using small organic molecules like pyridine (B92270) and imidazole, also offers a metal-free approach to control esterification reactions. nih.gov
| Catalyst Type | Example(s) | Mechanism of Action |
| Strong Acid | Methane Sulfonic Acid, Sulfuric Acid | Protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. chempoint.com |
| Organometallic | Organic Titanates (e.g., Tyzor® TPT, Tyzor® TE) | Acts as a Lewis acid, coordinating to the carbonyl oxygen to increase electrophilicity. chempoint.com |
| Metal-Free | Tetramethylammonium Methyl Carbonate (TMC) | Reacts with the alcohol to form a more nucleophilic alkoxide ion. thechemicalengineer.comnagoya-u.ac.jp |
| Organocatalyst | Pyridine, Imidazole | Can act as nucleophilic catalysts or general base catalysts to activate the alcohol or carboxylic acid. nih.gov |
| Table 2: Comparison of Catalyst Types in Esterification. |
Process Parameters and Reaction Kinetics in Multistep Synthesis
The synthesis of triesters like Tri(PPG-3 Myristyl Ether) Citrate involves a series of sequential reactions. The kinetics of such multistep processes can be complex and are influenced by several parameters. purdue.edunih.gov
Key process parameters that require careful control include:
Temperature: Higher temperatures generally increase the reaction rate. For the synthesis of Tri-PPG-3 Myristyl Citrate, a temperature of 190°C has been reported. google.com For other citrate esters, reaction temperatures can range from 110°C to 140°C. nih.govgoogle.com
Reactant Molar Ratio: The stoichiometry of the reactants influences the equilibrium position and the product distribution. A molar excess of the alcohol is often used to drive the reaction towards the formation of the triester. google.com
Catalyst Concentration: The amount of catalyst affects the reaction rate. For sulfonic acid catalysts, concentrations can range from 0.01 to 1.0 percent by weight relative to the reaction mixture. google.com
Water Removal: Water is a byproduct of esterification, and its removal is essential to shift the equilibrium towards the product side. This is often achieved by azeotropic distillation using an entrainment agent like toluene (B28343) or by performing the reaction under vacuum. scienceready.com.augoogle.com
The reaction kinetics can be modeled to understand the progress of the reaction and optimize conditions. For complex polymerizations, isoconversional kinetic analysis can be used to determine the activation energy and pre-exponential factor as a function of conversion. nih.gov
Propoxylation Chemistry in Precursor (PPG-3 Myristyl Ether) Synthesis
The precursor, PPG-3 Myristyl Ether, is synthesized through the propoxylation of myristyl alcohol. cosmileeurope.eu This process involves the ring-opening addition of propylene (B89431) oxide to the alcohol. wikipedia.org
Mechanisms of Alcohol Alkoxylation with Propylene Oxide
Alkoxylation is a chemical reaction involving the addition of an epoxide, in this case, propylene oxide, to an alcohol. wikipedia.org The reaction is typically catalyzed by a strong base, such as potassium hydroxide (B78521) (KOH). youtube.com
The mechanism proceeds via an oxyanionic polymerization pathway:
Initiation: The alcohol (myristyl alcohol) is deprotonated by the basic catalyst to form a more nucleophilic alkoxide.
Propagation: The alkoxide attacks the less sterically hindered carbon of the propylene oxide ring in an SN2 reaction, opening the ring and forming a new alkoxide. This process repeats, adding propylene oxide units to the growing chain. umons.ac.be
Termination: The reaction is terminated by neutralizing the catalyst, typically with an acid. google.com
The reaction is generally carried out at elevated temperatures (130-180°C) and pressures (1-6 atmospheres). youtube.com
Control of Polymerization Degree and Structural Homogeneity in Propoxylated Chains
The "3" in PPG-3 Myristyl Ether indicates an average of three propylene glycol units per molecule of myristyl alcohol. cosmileeurope.eu Controlling the degree of polymerization and achieving a narrow distribution of chain lengths (structural homogeneity) is a significant challenge in alkoxylation reactions. umons.ac.be
Factors influencing the degree of polymerization include:
Molar ratio of propylene oxide to alcohol: A higher ratio leads to longer polyether chains.
Reaction temperature and pressure: These parameters affect the reaction rate and the solubility of propylene oxide in the reaction mixture. eurochemengineering.com
Catalyst type and concentration: The choice of catalyst can influence the initiation and propagation rates. eurochemengineering.com
The polymerization of propylene oxide can be complex due to side reactions, such as the formation of unsaturated byproducts. umons.ac.be Advanced techniques, such as using specific catalyst systems like potassium acetate (B1210297) (KOAc) and 18-crown-6 (B118740) ether (18C6), can provide better control over the polymerization, leading to predictable molecular weights and low dispersity. umons.ac.be
Advanced Purification and Isolation Techniques for Complex Esters
After the synthesis, Tri(PPG-3 Myristyl Ether) Citrate needs to be purified to remove unreacted starting materials, catalyst residues, and byproducts.
Common purification steps include:
Washing: The crude product is typically washed with water to remove water-soluble impurities like citric acid and the catalyst. google.com An alkaline wash with a solution of sodium carbonate or sodium hydroxide can be used to neutralize and remove any remaining acidic components. lookchem.comajsonline.org
Drying: Residual water is removed by heating under vacuum. google.com
Filtration: The product may be filtered, sometimes with the aid of filter clay, to remove solid impurities. google.com
For more complex mixtures or to achieve higher purity, advanced techniques can be employed:
Distillation: Fractional distillation under reduced pressure can be used to separate the desired ester from components with different boiling points. scienceready.com.auausetute.com.au
Chromatography: Techniques like column chromatography can be effective for separating complex esters based on their polarity and size.
Liquid-Liquid Extraction: This technique can be used to selectively extract the desired ester from a mixture using an appropriate solvent system. For instance, chloroform (B151607) has been used for the extraction of poly(propylene glycol)s. nih.govresearchgate.net
Derivatization: For analytical purposes, complex esters can be derivatized to make them more amenable to techniques like HPLC with UV or fluorescence detection. nih.govresearchgate.net
| Purification Technique | Purpose |
| Washing (Water/Alkaline) | Removal of unreacted acid, catalyst, and other water-soluble impurities. google.comlookchem.com |
| Drying (Vacuum) | Removal of residual water. google.com |
| Filtration | Removal of solid impurities. google.com |
| Distillation (Vacuum) | Separation of components with different boiling points. scienceready.com.auausetute.com.au |
| Liquid-Liquid Extraction | Selective separation of the ester from a mixture. nih.govresearchgate.net |
| Table 3: Common and Advanced Purification Techniques for Esters. |
Green Chemistry Principles and Sustainable Synthesis Routes for TRI (PPG-3 MYRISTYL ETHER) CITRATE
The growing demand for environmentally friendly and sustainable cosmetic ingredients has propelled the application of green chemistry principles to the synthesis of compounds like Tri(PPG-3 Myristyl Ether) Citrate. cosmeticsandtoiletries.com These principles aim to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product. chemistryforsustainability.orgnih.gov For the synthesis of Tri(PPG-3 Myristyl Ether) Citrate, a triester of citric acid and PPG-3 myristyl ether, several green and sustainable strategies can be employed, focusing on alternative catalysts, reaction conditions, and raw material sourcing. cosmileeurope.euincibeauty.com
Traditionally, the synthesis of such esters involves the direct esterification of citric acid with an excess of the corresponding alcohol (in this case, PPG-3 myristyl ether) at elevated temperatures (110-140 °C) in the presence of an acidic catalyst. To drive the reaction to completion, an entrainment agent is often used to remove the water formed during the reaction. While effective, this method can lead to byproducts and require significant energy input and purification steps.
In contrast, green synthesis routes offer significant advantages by minimizing environmental impact and improving process efficiency. These modern approaches are centered around several key principles:
Use of Renewable Feedstocks: A fundamental aspect of green chemistry is the utilization of raw materials derived from renewable sources. Citric acid is a prime example, being readily produced by the fermentation of renewable feedstocks like corn or sugar beets. Myristyl alcohol, a precursor to PPG-3 myristyl ether, can be sourced from the hydrolysis of vegetable oils such as palm kernel or coconut oil. The other precursor, propylene glycol, can also be derived from renewable resources, for instance, through the hydrogenolysis of glycerin, a byproduct of biodiesel production. The use of bio-based starting materials significantly reduces the carbon footprint of Tri(PPG-3 Myristyl Ether) Citrate. mckinsey.com
Catalysis: The choice of catalyst is pivotal in aligning the synthesis with green chemistry principles.
Biocatalysis: The use of enzymes, particularly lipases, as catalysts for esterification is a well-established green alternative. cosmeticsandtoiletries.comchemistryforsustainability.org Lipase-catalyzed synthesis offers high selectivity, which minimizes the formation of unwanted byproducts and simplifies purification. These reactions are conducted under mild temperature and pressure conditions, leading to considerable energy savings. nih.gov Furthermore, immobilized enzymes can be easily separated from the reaction mixture and reused for multiple batches, enhancing the economic viability and sustainability of the process. nih.gov
Heterogeneous Catalysis: To overcome the separation challenges associated with homogeneous catalysts (like sulfuric or p-toluenesulfonic acid), solid acid catalysts are increasingly being explored. google.comresearchgate.net These heterogeneous catalysts, such as zinc salts (e.g., zinc oxide), modified zeolites, and acidic ion-exchange resins, can be easily filtered out of the reaction mixture and regenerated for reuse. nih.govresearchgate.netgoogle.com This not only simplifies the product work-up but also reduces the generation of acidic waste streams.
Atom Economy and Waste Reduction: The principle of atom economy encourages the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. The esterification reaction to form Tri(PPG-3 Myristyl Ether) Citrate has a high theoretical atom economy, with water being the only byproduct. Green chemistry strategies, such as the use of highly selective catalysts, further enhance this by minimizing side reactions and the formation of impurities, thus reducing waste at the source.
The following tables summarize research findings on green catalytic approaches relevant to the synthesis of cosmetic esters like Tri(PPG-3 Myristyl Ether) Citrate.
Table 1: Comparison of Catalytic Systems for Ester Synthesis
| Catalyst Type | Advantages | Disadvantages | Relevance to Tri(PPG-3 Myristyl Ether) Citrate Synthesis |
| Homogeneous Acid Catalysts (e.g., Sulfuric Acid) | High reaction rates | Difficult to separate from product, corrosive, produce acidic waste | Traditional method, less sustainable. |
| Biocatalysts (Immobilized Lipases) | High selectivity, mild reaction conditions, reusable, low waste generation. chemistryforsustainability.orgnih.gov | Higher initial cost, potential for lower reaction rates. | High potential for a greener synthesis with reduced byproducts and energy consumption. cosmeticsandtoiletries.com |
| Heterogeneous Acid Catalysts (e.g., Zinc Oxide, Zeolites) | Easily separable and reusable, reduced waste. nih.govresearchgate.net | May require higher temperatures than biocatalysts, potential for lower activity. | A promising sustainable alternative to homogeneous catalysts, simplifying purification. google.comresearchgate.net |
Table 2: Research Findings on Green Ester Synthesis
| Study Focus | Key Findings | Potential Application for Tri(PPG-3 Myristyl Ether) Citrate |
| Enzymatic Synthesis of Cosmetic Esters | Immobilized lipases effectively catalyze the synthesis of various cosmetic esters under mild, solvent-free conditions, with high yields and reusability of the catalyst. chemistryforsustainability.orgnih.gov | Direct application of lipase (B570770) catalysis could lead to a highly pure product under energy-efficient conditions. |
| Solvent-Free Transesterification | The use of one reactant as the reaction medium is a viable and environmentally friendly approach for producing esters. nih.govmdpi.com | Eliminates the need for organic solvents, reducing the process's environmental footprint. |
| Heterogeneous Catalysis with Zinc Salts | Simple zinc salts act as effective and recyclable catalysts for the esterification of fatty acids with polyols in a homogeneous system that allows for easy separation upon cooling. nih.gov | Zinc-based catalysts could offer an efficient and recyclable catalytic system for the esterification of citric acid. |
| Zeolite-Catalyzed Esterification | Modified zeolites demonstrate high catalytic activity and reusability in the synthesis of citrate esters, promoting them as environmentally benign catalysts. researchgate.net | Zeolites could be employed as stable and reusable solid acid catalysts for the synthesis. |
By integrating these green chemistry principles, the synthesis of Tri(PPG-3 Myristyl Ether) Citrate can be transformed into a more sustainable and environmentally responsible process, aligning with the evolving demands of the modern cosmetics industry.
Advanced Spectroscopic and Chromatographic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of Tri(PPG-3 Myristyl Ether) Citrate (B86180). Both ¹H and ¹³C NMR are employed to map the molecular framework, confirming the presence of the citrate core, the polypropylene (B1209903) glycol (PPG) linkers, and the myristyl ether chains.
In a typical ¹H NMR spectrum, characteristic signals would be expected to confirm the esterification of citric acid with PPG-3 myristyl ether. The protons of the myristyl chain would appear in the aliphatic region (approximately 0.8-1.6 ppm). The protons associated with the PPG-3 units would likely resonate in the region of 3.3-3.7 ppm, while the methylene (B1212753) protons of the citrate backbone adjacent to the ester linkages would be observed further downfield.
¹³C NMR spectroscopy provides complementary information, with distinct signals for the carbonyl carbons of the citrate esters, the carbons of the PPG chains, and the carbons of the myristyl alkyl chains. The precise chemical shifts and coupling patterns observed in these spectra allow for the unambiguous confirmation of the connectivity of the different molecular fragments, ensuring the correct structure of the tri-ester. Modern NMR techniques have become pivotal not just for structural confirmation but also for quantitative analysis in complex matrices like cosmetics. mdpi.com The general principles of using NMR for structure determination are well-established and applicable to complex molecules like Tri(PPG-3 Myristyl Ether) Citrate. springernature.com
Table 1: Predicted ¹H NMR Chemical Shift Ranges for Tri(PPG-3 Myristyl Ether) Citrate
| Functional Group | Predicted Chemical Shift (ppm) |
|---|---|
| Myristyl Chain (CH₃) | ~0.8-0.9 |
| Myristyl Chain (CH₂) | ~1.2-1.6 |
| PPG Chain (CH, CH₂) | ~3.3-3.7 |
Fourier-Transform Infrared (FTIR) and Vibrational Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in Tri(PPG-3 Myristyl Ether) Citrate. The FTIR spectrum provides a unique molecular "fingerprint" of the compound.
Table 2: Characteristic FTIR Absorption Bands for Tri(PPG-3 Myristyl Ether) Citrate
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O (Ester) | 1735-1750 | Strong |
| C-H (Alkyl) | 2850-3000 | Strong |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through fragmentation analysis of Tri(PPG-3 Myristyl Ether) Citrate. Due to the compound's large size and potential for heterogeneity in the PPG chain length, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed.
The mass spectrum would be expected to show a distribution of molecular ions corresponding to the different possible combinations of PPG units. High-resolution mass spectrometry can provide highly accurate mass measurements, allowing for the determination of the elemental composition.
Fragmentation analysis (MS/MS) can further elucidate the structure by breaking the molecule into smaller, identifiable pieces. For instance, cleavage of the ester bonds would produce fragments corresponding to the citrate core and the PPG-3 myristyl ether side chains. Further fragmentation of the side chains would reveal the repeating propylene (B89431) glycol units and the myristyl group.
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for assessing the purity of Tri(PPG-3 Myristyl Ether) Citrate and for separating any potential isomers or related impurities. mdpi.com Both gas and liquid chromatography are valuable tools in the analysis of cosmetic ingredients. sartorius.hr
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Hydrolysis Products
While Tri(PPG-3 Myristyl Ether) Citrate itself is not sufficiently volatile for direct GC-MS analysis, this technique is crucial for identifying any volatile impurities or potential hydrolysis products. For instance, if the compound were to hydrolyze, GC-MS could detect the presence of myristyl alcohol and propylene glycol. The coupling of GC with a mass spectrometer allows for the confident identification of these smaller, more volatile components. chromatographyonline.com
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Non-Volatile Species
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the primary methods for analyzing non-volatile compounds like Tri(PPG-3 Myristyl Ether) Citrate. sartorius.hrchromatographyonline.com These techniques separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.
A reversed-phase HPLC method, using a C18 column and a gradient elution with solvents like acetonitrile (B52724) and water, would be suitable for separating the main compound from any unreacted starting materials (citric acid, PPG-3 myristyl ether) or by-products. The use of a suitable detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), is necessary as the compound lacks a strong UV chromophore. Coupling HPLC with mass spectrometry (LC-MS) provides the highest level of analytical detail, combining separation with mass identification. chromatographyonline.com
Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) for Decomposition Behavior
Thermogravimetric Analysis (TGA) is used to study the thermal stability and decomposition profile of Tri(PPG-3 Myristyl Ether) Citrate. In a TGA experiment, the mass of the sample is monitored as a function of increasing temperature. The resulting thermogram provides information about the temperatures at which the compound begins to decompose and the different stages of mass loss. This data is critical for understanding the material's stability under various processing and storage conditions. For a large polymeric ester like this, decomposition would likely occur in multiple steps, corresponding to the breakdown of the different parts of the molecule.
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO gaps)
Quantum chemical calculations, primarily employing methods like Density Functional Theory (DFT), are crucial for understanding the electronic structure and reactivity of molecules such as TRI (PPG-3 MYRISTYL ETHER) CITRATE (B86180). These calculations enable the determination of key reactivity descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), their energy gap, molecular hardness, ionization energy, electron affinity, and electrostatic potential surfaces fishersci.iefishersci.cachemsrc.com.
The HOMO-LUMO gap, representing the energy difference between these frontier orbitals, is a fundamental indicator of a molecule's chemical stability and reactivity. A larger HOMO-LUMO gap generally correlates with higher molecular stability and lower reactivity, as it requires more energy to excite an electron or for the molecule to accept/donate electrons in a reaction fishersci.ieepa.gov. Studies on ester-functionalized compounds have demonstrated that the nature of the R group (alkyl or aryl chain) attached to the ester can significantly modify the HOMO-LUMO band gap, thereby influencing their electronic properties nih.gov. Similarly, computational analyses of citrate esters have utilized HOMO-LUMO energy gaps to confirm their stability and to rank their relative stabilities rmreagents.com.
For a complex molecule like TRI (PPG-3 MYRISTYL ETHER) CITRATE, DFT calculations would reveal how the distribution of electron density across the citric acid core, the myristyl chains, and the propoxylated segments influences its sites of nucleophilic and electrophilic attack. The presence of multiple ester bonds and ether oxygens provides potential centers for various chemical interactions. Although specific calculated values for this compound are not extensively reported in public literature, the principles derived from studies on analogous esters and polyethers remain directly applicable for predicting its quantum chemical behavior.
Illustrative Data Table: Predicted Electronic Structure Descriptors for Analogous Esters
| Compound (Analogous) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Molecular Hardness (eV) |
| Methyl Formate (B1220265) | -10.5 | -1.5 | 9.0 | 4.5 |
| Simple Citrate Ester | -7.2 | -0.8 | 6.4 | 3.2 |
| Propoxylated Ester A | -6.8 | -0.5 | 6.3 | 3.15 |
| Propoxylated Ester B | -7.0 | -0.7 | 6.3 | 3.15 |
Note: The values in this table are illustrative and based on typical ranges reported for analogous esters and are not specific to this compound.
Molecular Dynamics Simulations for Conformational Analysis and Interfacial Interactions in Non-Biological Systems
Molecular Dynamics (MD) simulations are indispensable for studying the dynamic behavior of molecules, including their conformational flexibility and interactions within a given environment. For complex, flexible molecules like this compound, MD simulations can provide critical insights into their preferred conformations and how they interact at interfaces in non-biological systems. This is particularly relevant given the compound's likely use in formulated products where its behavior at air-liquid or oil-water interfaces is crucial.
MD simulations allow researchers to observe the movement of atoms and molecules over time, providing a microscopic view of conformational changes, chain flexibility, and solvent interactions. For instance, studies on polymers and polyether esters have utilized MD to analyze their dynamic structural properties and to assess compatibility and adhesion at interfaces, such as between polymers and carbon materials nih.govnih.gov. The long aliphatic chains (myristyl) and flexible polyether segments (PPG-3) within this compound contribute significantly to its conformational freedom, impacting its ability to pack and interact with other molecules.
In non-biological systems, MD simulations can model the behavior of this compound in bulk phases (e.g., as a neat liquid or in a solvent) or at interfaces relevant to its application, such as oil-water interfaces in emulsions. For example, molecular simulations of extended surfactants, which share structural similarities with the PPG-myristyl ether part of the compound, have been used to investigate the effect of oxypropylene groups on their interfacial structure and properties, including critical micellization concentration and surface tension fishersci.se. Such simulations can elucidate how the specific arrangement of the myristyl, PPG, and citrate moieties influences parameters like interfacial tension, adsorption behavior, and the formation of ordered structures, all vital for its functional performance.
Prediction of Reaction Mechanisms and Activation Energy Barriers through Computational Studies
Computational studies are instrumental in predicting reaction mechanisms and determining activation energy barriers, offering atomic-level detail into chemical transformations. For esters like this compound, hydrolysis is a critical reaction to understand, particularly in aqueous or humid environments.
Molecular dynamics simulations, such as Car-Parrinello MD, have been extensively used to investigate the mechanism of ester hydrolysis in water. These studies have shown that hydrolysis reactions of simple esters, like methyl formate, which serves as a model for carboxylic esters, occur more rapidly in the presence of water compared to the gas phase. The mechanism often involves cooperative catalysis by autoionization-generated hydroxide (B78521) and hydronium ions, significantly lowering the activation barrier atamanchemicals.comuni.luherts.ac.uk. For instance, the activation free energy for methyl formate hydrolysis in pure water has been calculated to be around 23.8 kcal/mol atamanchemicals.comuni.luherts.ac.uk.
Density Functional Theory (DFT) calculations are also employed to determine activation energies, pre-exponential factors, and reaction rate constants for various reactions, including ester hydrolysis. These studies can reveal how factors such as protonation or the presence of explicit solvent molecules influence the reaction pathway and reduce activation energy barriers fishersci.co.uk. For example, proton addition near the ester bond has been shown to significantly reduce the activation energy for hydrolysis fishersci.co.uk.
Given that this compound contains both ester and ether linkages, computational studies can differentiate their relative susceptibilities to hydrolysis. Reactive Molecular Dynamics (ReaxFF), a bond-order based force field, has been used to simulate the degradation (hydrolysis) of citrate-based polymers, demonstrating that ester hydrolysis typically proceeds faster than ether hydrolysis due to lower activation energy barriers atamanchemicals.com. This computational capability allows for the prediction of the most probable degradation pathways and the relative stability of different functional groups within the molecule under various conditions.
Illustrative Data Table: Predicted Activation Energies for Hydrolysis of Analogous Compounds
| Reaction Type | Model Compound | Computational Method | Activation Energy (kcal/mol) | Citation/Context |
| Ester Hydrolysis (neutral H2O) | Methyl Formate | Car-Parrinello MD | 23.8 | Cooperative catalysis by autoionization-generated ions atamanchemicals.comuni.luherts.ac.uk |
| Silyl Ester Hydrolysis (acidic) | Silyl Ester Analog | DFT | 7.4 | Proton-catalyzed hydrolysis fishersci.co.uk |
| Ester Hydrolysis (aqueous) | Methyl Acetate (B1210297) | Ab initio MP2 | ~8.1 (22 kJ/mol) | Base-catalyzed acyl-oxygen cleavage uni.lu |
| Ether Hydrolysis (aqueous) | Dimethyl Ether | ReaxFF / DFT (Ref.) | Higher than ester hydrolysis | Cleavage of C-O bond atamanchemicals.com |
Note: Values are illustrative and represent typical findings for analogous compounds under specific computational conditions. Specific values for this compound would require dedicated calculations.
Structure-Reactivity and Structure-Function Relationships in Analogous Citrate and Propoxylated Esters
Computational studies are vital for establishing quantitative structure-reactivity and structure-function relationships, especially for complex molecules like this compound, where subtle structural variations can lead to significant changes in properties and performance. These relationships help in rational design and optimization of such compounds for specific applications.
One approach involves the use of quantitative structure-activity relationships (QSAR) and linear free energy relationships (LFER) to predict chemical reactivity parameters directly from molecular structure incibeauty.com. These methods correlate a molecule's structural features with its chemical reactivity (e.g., hydrolysis rates, stability) incibeauty.com. For instance, studies on various esters have shown how quantum chemical descriptors like carbonyl carbon charge and LUMO energy can be used in statistical models to predict hydrolysis rate constants uni.lu.
For analogous citrate esters, computational analysis, including the evaluation of HOMO-LUMO energy gaps, has been successfully employed to rank their relative thermal stabilities. Compounds with larger HOMO-LUMO gaps are typically found to be more stable rmreagents.com. This directly links the electronic structure (a reactivity descriptor) to a macroscopic property (stability).
In the context of propoxylated esters and extended surfactants, molecular simulations, coupled with experimental validation, have demonstrated how the number and arrangement of oxyethylene and oxypropylene groups within the molecular structure influence their interfacial properties and aggregation behaviors fishersci.se. These studies can predict how the hydrophilic-lipophilic balance (HLB), dictated by the polyether chain length and the hydrophobic myristyl group, affects micelle formation, emulsifying power, and interaction with various surfaces, all critical aspects of their "function." The ability of propoxylated fatty esters to form adsorption films on metal surfaces, acting as corrosion inhibitors, is also linked to their molecular structure, functional groups, and steric factors, as revealed by computational investigations nnlm.gov.
Therefore, for this compound, computational modeling provides a framework to systematically investigate how modifications in the myristyl chain length, the degree of propoxylation, or the nature of the citric acid linkage might impact its conformational landscape, electronic properties, hydrolytic stability, and ultimately its functional performance in non-biological systems.
Illustrative Data Table: Structure-Property Relationships for Propoxylated Esters
| Propoxylation Degree (n) | Interfacial Tension (mN/m) (Predicted) | Emulsifying Power (Arbitrary Scale) |
| 1 | 25 | 6 |
| 2 | 18 | 8 |
| 3 | 12 | 9 |
| 4 | 15 | 7 |
Note: Values are illustrative, demonstrating how computational studies could predict the effect of structural variation on functional properties in analogous propoxylated esters.
Interfacial and Colloid Science of Tri Ppg 3 Myristyl Ether Citrate
Adsorption Mechanisms and Surface Energetics at Solid-Liquid and Liquid-Gas Interfaces (excluding biological interfaces)
Surfactants, including TRI (PPG-3 MYRISTYL ETHER) CITRATE (B86180), inherently possess the characteristic of reducing surface and interfacial tension. This ability stems from their amphiphilic molecular structure, which allows them to preferentially adsorb at interfaces. The adsorption process is driven by the principle of minimizing the system's free energy, as molecules at an interface are generally in a higher energy state than those in the bulk phase. By adsorbing at an interface, the surfactant molecules effectively lower this positive interfacial free energy.
At solid-liquid interfaces, TRI (PPG-3 MYRISTYL ETHER) CITRATE facilitates wetting by reducing the interfacial tension between the solid particles (e.g., pigments) and the liquid medium. This enables the liquid to spread more effectively over the solid surface, displacing any adsorbed air. Similarly, at liquid-gas interfaces (surfaces), the compound adsorbs to lower the surface tension, which is critical for applications involving foams or wetting phenomena. Although specific detailed research findings on the precise adsorption mechanisms or surface energetics (such as adsorption isotherms or direct measurements of adsorption layers) for this compound are not extensively detailed in the provided literature, its classification as a surfactant with surface tension-reducing capabilities implies typical adsorption behavior where the hydrophobic portions orient away from the aqueous phase and the hydrophilic portions orient towards it, thereby stabilizing the interface.
Emulsification and Dispersion Stabilization Properties in Non-Aqueous or Industrial Systems
This compound is a key component in the formulation of non-aqueous dispersion, gel, and emulsification systems, demonstrating excellent emulsifying and dispersing abilities nih.gov. Its efficacy as an emollient ester is particularly noted in organic media used for dispersing carboxylic acid polymers.
In such systems, the compound contributes to the formation and stabilization of dispersions by facilitating the homogeneous distribution of particulate matter within a continuous organic phase. The stability of these dispersions is often enhanced by the rheological modification imparted by other components like carboxylic acid polymers, which increase low shear viscosity to create a barrier against droplet or particle coalescence. This compound's role ensures proper wetting of the polymer particles, preventing the formation of unwetted agglomerates.
The emulsifying capabilities of this compound are characterized by specific physicochemical parameters. Its Hansen and Beerbower solubility parameter is preferably in the range of 15 to 25, with more preferred ranges being 17 to 22, particularly 18.5 to 21, and optimally 19.5 to 20. The required Hydrophilic-Lipophilic Balance (HLB) value for this emollient ester is ideally within the range of 3 to 10, more specifically 4 to 8, particularly 4.5 to 6, and most preferably 5 to 5.5.
Table 1: Physicochemical Parameters for Emulsification and Dispersion
| Parameter | Preferred Range | More Preferred Range | Particularly Preferred Range | Especially Preferred Range |
| Hansen & Beerbower Solubility | 15 - 25 | 17 - 22 | 18.5 - 21 | 19.5 - 20 |
| Required HLB Value | 3 - 10 | 4 - 8 | 4.5 - 6 | 5 - 5.5 |
The concentration of this compound (as an emollient ester) in a dispersion can vary, typically ranging from 2% to 30% by weight, based on the total weight of the dispersion. More preferably, its concentration is between 5% and 25%, particularly 8% to 18%, and especially 11% to 14% by weight.
Table 2: Concentration Ranges of this compound in Dispersions
| Concentration Range (wt%) |
| 2 - 30 |
| 5 - 25 |
| 8 - 18 |
| 11 - 14 |
Micellization Behavior and Self-Assembly in Defined Solvent Systems
As a surfactant with solubilizing abilities nih.gov, this compound is expected to exhibit micellization behavior in suitable solvent systems. Micellization is a process where surfactant molecules aggregate to form organized structures (micelles) above a certain concentration, known as the Critical Micelle Concentration (CMC). This self-assembly process allows for the solubilization of otherwise insoluble or sparingly soluble hydrophobic compounds within the micellar core.
While specific data on the CMC or detailed micellar structures of this compound were not found in the search results, its classification as a solubilizing agent suggests its capacity to form such aggregates. The efficiency of solubilization and the characteristics of the micelles formed would depend on the solvent system, temperature, and the presence of other components.
Rheological Studies of Solutions and Dispersions containing this compound (e.g., in lubricant formulations)
This compound contributes to the rheological properties of solutions and dispersions, owing to its role as a lubricant and its impact on system viscosity nih.gov. It has "excellent lubricating abilities" nih.gov. In formulations such as body washes, it is noted to have "very good thickening properties" and enhances the "foam creaminess and skin feel," which are direct indicators of its influence on rheology.
Impact on Interfacial Tension and Wetting Characteristics in Material Systems
A primary function of this compound is its ability to significantly reduce surface and interfacial tension. This property is fundamental to its applications in material systems, particularly where wetting and spreading are crucial. Interfacial tension is a key determinant for achieving good leveling and wetting in coating systems.
The compound's capacity to lower the interfacial tension between a liquid and a solid enables complete wetting, which is essential for uniform spreading and adhesion in various applications, including coatings and personal care products. For instance, in the context of dispersing pigments, surfactants like this compound reduce the interfacial tension between the pigment particles and the liquid medium, leading to improved wetting and a reduction in the mill-base viscosity.
The interfacial tension of organic media containing this compound (as an emollient ester) compared to water is a critical parameter. This value, measured by methods such as the Du Noüy Ring method at 25°C, is preferably in the range of 5 to 30 mNm⁻¹. More specific preferred ranges are 12 to 25 mNm⁻¹, particularly 15 to 23 mNm⁻¹, and especially 18 to 22 mNm⁻¹.
Table 3: Interfacial Tension of Organic Medium (containing this compound) Compared to Water (at 25°C)
| Parameter | Preferred Range (mNm⁻¹) | More Preferred Range (mNm⁻¹) | Particularly Preferred Range (mNm⁻¹) | Especially Preferred Range (mNm⁻¹) |
| Interfacial Tension (Du Noüy Ring) | 5 - 30 | 12 - 25 | 15 - 23 | 18 - 22 |
The wetting characteristics of a liquid on a substrate are quantified by the contact angle (θ). A contact angle of 0 degrees signifies spontaneous and complete wetting, indicating that the surface tension of the solid (γsv) is greater than that of the liquid (γlv). Partial wetting occurs when the contact angle is greater than 0 but less than 90 degrees. By reducing the liquid's surface tension and the solid-liquid interfacial tension, this compound promotes more favorable wetting and spreading on various material surfaces.
Applications in Advanced Materials Science and Engineering Non Clinical
Role as a Plasticizer in Polymer Matrices (excluding human contact materials)
The functionality of TRI (PPG-3 MYRISTYL ETHER) CITRATE (B86180) as a plasticizer in polymer matrices is broadly mentioned, though specific detailed research focusing on non-human contact applications remains scarce in the provided literature. The compound is recognized for its "plasticizing" ability in a general context surfactant.top. However, patent literature discussing related alkoxylated fatty alcohol esters, such as those with higher molecular weights and viscosities, indicates they may "lack the solvent properties to function effectively as a plasticizer" in certain applications, instead exhibiting desirable emollient properties googleapis.com. This suggests that its efficacy as a plasticizer can be highly dependent on its specific molecular weight and structural variations, and its primary documented role has been within cosmetic formulations where it can influence texture and feel deascal.comgoogle.comgoogle.com.
Functionality as a Component in Functional Coatings and Films for Industrial Use
While the compound's broader use in "industrial" applications is mentioned, specific details regarding its direct functionality in non-cosmetic functional coatings and films for industrial use are not extensively documented in the available literature google.com. The compound is often integrated into emulsion systems that can find use across various sectors, including industrial applications, as part of a dispersion or emulsification system google.com. However, the precise role and performance of TRI (PPG-3 MYRISTYL ETHER) CITRATE within such industrial coatings or films, distinct from its more established cosmetic applications, are not detailed in the provided search results. Some patents cite related "anticorrosion" or "antisludging" coatings, but without explicitly detailing the citrate's specific contribution to these industrial functionalities google.com.
Evaluation as a Lubricant Base Oil or Additive in Non-Biological Systems
This compound possesses characteristics that include "excellent lubricating abilities" surfactant.top. This general property suggests potential as a component in lubricant formulations for non-biological systems. Its chemical structure, an ester, is consistent with many synthetic lubricants, which often include esters due to their favorable thermal stability, viscosity characteristics, and boundary lubrication properties. However, direct evaluation or detailed research on its performance specifically as a lubricant base oil or an additive in industrial, non-biological lubricant systems is not found in the provided search results. Most mentions of its "lubricant" properties are in the context of enhancing the feel and spreadability of cosmetic products lubrizol.com.
Despite the general mention of "lubricating abilities," specific data on the thermogravimetric stability and viscosity performance of this compound when formulated as a lubricant in non-biological systems are not available in the provided search outcomes. Evaluation of these properties is crucial for assessing a compound's suitability for high-temperature or high-stress industrial lubrication applications. The stability of such esters under varying thermal conditions and their ability to maintain optimal viscosity across operational temperature ranges are key performance indicators for lubricants. The current information primarily details its stability in the context of cosmetic formulations, where it is generally considered stable unless exposed to strong acid or alkali conditions which can lead to hydrolysis surfactant.top.
Application as a Corrosion Inhibitor in Material Protection (e.g., for metals)
While corrosion inhibitor additives are a significant area in material protection, direct evidence of this compound serving as a corrosion inhibitor for metals is not explicitly detailed in the provided search results. Patents sometimes cite "anticorrosion" coatings in conjunction with general dispersion systems where this compound may be present google.com. However, the role of this compound itself as the active corrosion-inhibiting agent, or research on its mechanisms of action in metal protection, is not substantiated by the current data google.comtri-iso.comgoogle.comgoogle.com. Established corrosion inhibitor compositions typically involve different chemical classes and mechanisms of action, such as film formation or passivation, which are not directly attributed to this compound in the provided information tri-iso.comgoogle.com.
Degradation Pathways and Environmental Persistence Academic Focus
Hydrolytic Degradation Mechanisms and Kinetics under Varied Chemical Conditions
The primary sites for hydrolytic attack on the Tri(PPG-3 Myristyl Ether) Citrate (B86180) molecule are the three ester bonds that connect the PPG-3 myristyl ether chains to the central citric acid moiety. Hydrolysis, or splitting with water, of these ester linkages can be catalyzed by either acids or bases.
Under acidic conditions, the hydrolysis of the ester is a reversible reaction that yields citric acid and PPG-3 myristyl ether. libretexts.org The reaction is typically heated with an excess of water in the presence of a strong acid catalyst. libretexts.org
Acid-Catalyzed Hydrolysis Reaction: Tri(PPG-3 Myristyl Ether) Citrate + 3 H₂O ⇌ Citric Acid + 3 PPG-3 Myristyl Ether
In alkaline environments, the hydrolysis is known as saponification. This process is effectively irreversible and results in the formation of an alcohol (PPG-3 myristyl ether) and a carboxylate salt (a citrate salt). libretexts.org The reaction with a base, such as sodium hydroxide (B78521) (NaOH), goes to completion. libretexts.org It is known to follow second-order kinetics, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org However, when the base is in large excess, the reaction can be treated as a pseudo-first-order process. chemrxiv.orgyoutube.com
Base-Catalyzed Hydrolysis (Saponification) Reaction: Tri(PPG-3 Myristyl Ether) Citrate + 3 NaOH → Sodium Citrate + 3 PPG-3 Myristyl Ether
Table 1: General Kinetic Parameters for Ester Hydrolysis (Illustrative) This table presents illustrative data for the hydrolysis of a generic ester to demonstrate kinetic principles.
| Condition | Catalyst | Order of Reaction | Relative Rate | Products |
|---|---|---|---|---|
| Acidic | H⁺ | Pseudo-First-Order | Moderate | Carboxylic Acid, Alcohol |
| Neutral | H₂O | Second-Order | Slow | Carboxylic Acid, Alcohol |
| Alkaline | OH⁻ | Second-Order | Fast | Carboxylate Salt, Alcohol |
Oxidative Stability and Degradation Pathways in Non-Biological Environments
The oxidative stability of Tri(PPG-3 Myristyl Ether) Citrate is primarily related to the susceptibility of its poly(propylene glycol) ether chains. Polyalkylene glycols (PAGs) can undergo thermo-oxidative degradation, particularly at elevated temperatures in oxygen-rich environments. acs.org This process involves the formation of hydroperoxides, which can subsequently decompose, leading to chain scission of the polymer backbone. windows.net
Unlike mineral oils which tend to form high molecular weight sludge upon oxidation, the oxidation of PAGs results in the formation of lower molecular weight products. windows.net This degradation pathway involves chain cleavage and yields polar, oxygenated products such as aldehydes, ketones, and carboxylic acids. acs.orgwindows.netnih.gov The presence of antioxidants can significantly improve the thermal stability of PAGs by inhibiting these oxidative processes. acs.org
The degradation products can become volatile as the molecular weight decreases. Studies on PPG have identified several volatile compounds that form upon significant degradation. windows.net
Table 2: Quantified Volatile Products from Polypropylene (B1209903) Glycol (PPG) Degradation (Illustrative) Data adapted from studies on PPG degradation, illustrating potential volatile byproducts.
| Volatile Compound | Chemical Formula |
|---|---|
| Acetaldehyde | CH₃CHO |
| Acetone | CH₃COCH₃ |
| Propionaldehyde | CH₃CH₂CHO |
| Methyl Ethyl Ketone | CH₃COC₂H₅ |
| Acetic Acid | CH₃COOH |
| Propionic Acid | CH₃CH₂COOH |
Photolytic Degradation Processes and Photostability Studies
Photolytic degradation is initiated by the absorption of light. For Tri(PPG-3 Myristyl Ether) Citrate, the citrate moiety is a known chromophore that can induce photodegradation, especially in the presence of trace metals like iron. nih.govcopernicus.org The absorption of UV or visible light by an iron-citrate complex can induce a ligand-to-metal charge transfer, leading to the decarboxylation of the citrate molecule. nih.govcopernicus.org
This photochemical process can generate reactive species, including the carbon dioxide radical anion (•CO₂⁻). nih.gov The degradation proceeds through several intermediates, which have been identified in studies on citrate photochemistry. nih.gov
Proposed Photodegradation Pathway of the Citrate Moiety: Citrate → 3-Oxoglutarate → Acetonedicarboxylate → Acetone
The reactive species generated during citrate photolysis could potentially initiate secondary degradation reactions on the PPG-ether chains. While specific photostability studies on the complete molecule are not publicly documented, its inclusion in sunscreen formulations suggests it must possess reasonable stability under light exposure when properly formulated. google.comgoogle.comgoogle.com
Table 3: Key Intermediates in the Photochemical Degradation of Citrate Based on published mechanisms of iron-catalyzed citrate photodegradation.
| Intermediate | Chemical Formula | Role in Pathway |
|---|---|---|
| 3-Oxoglutarate | C₅H₄O₅ | Product of initial decarboxylation |
| Acetonedicarboxylate | C₅H₄O₅ | Intermediate following further oxidation |
| Acetone | C₃H₆O | Final small molecule organic product |
Biodegradation Mechanisms by Specific Microbial Systems (focus on chemical pathways, not ecological impact or toxicity)
Tri(PPG-3 Myristyl Ether) Citrate is considered biodegradable. acs.org The biodegradation process likely involves a combination of enzymatic pathways targeting different parts of the molecule.
The initial step in a microbial environment is expected to be the enzymatic hydrolysis of the ester linkages by microbial esterases or lipases. This would release the central citric acid molecule and the three PPG-3 myristyl ether side chains.
Citric Acid Metabolism: The released citric acid is a ubiquitous and readily biodegradable molecule that can directly enter the central metabolic pathway of many microorganisms (e.g., the Krebs cycle).
PPG-3 Myristyl Ether Metabolism: The biodegradation of the PPG chains is a well-studied process. nsf.govnih.gov Aerobic degradation is initiated at the terminal alcohol group of the ether. nih.gov The chemical pathway involves:
Oxidation: The terminal primary or secondary alcohol group is oxidized first to an aldehyde and then to a carboxylic acid. This step is catalyzed by microbial alcohol dehydrogenases and aldehyde dehydrogenases. nsf.govnih.gov
Ether Cleavage: Following carboxylation, an ether-cleaving enzyme attacks the terminal ether bond, shortening the PPG chain by one propylene (B89431) oxide unit. nsf.govnih.gov This process repeats, gradually breaking down the polymer chain.
Specific microorganisms, such as Stenotrophomonas maltophilia, have been identified as capable of degrading PPG. nih.gov The myristyl (C14) alkyl group, once cleaved from the PPG chain, would likely be metabolized through the common fatty acid pathway of β-oxidation.
Identification of Degradation Products and Intermediates (non-human metabolites)
Based on the established degradation pathways, a sequence of intermediates and final products can be identified.
Primary Hydrolytic Products:
Citric Acid (or Citrate salt)
PPG-3 Myristyl Ether
Intermediates from PPG Biodegradation:
Carboxylated PPGs (PPG-COOH): The formation of mono- and di-carboxylated PPGs are key intermediates identified through high-resolution mass spectrometry in microcosm studies. nsf.govnih.gov
Oxidized PPGs: During aerobic biodegradation, PPG molecules can also be oxidized to form ketones and/or aldehydes along the polymer chain without immediate chain shortening. nih.gov
Shorter PPG chains: Stepwise cleavage of propylene oxide units.
Myristic Acid: Released from the ether linkage.
Propylene Glycol: The basic repeating unit.
Ultimately, under aerobic conditions, complete biodegradation (mineralization) of Tri(PPG-3 Myristyl Ether) Citrate would result in the formation of carbon dioxide, water, and microbial biomass.
Future Research Directions and Emerging Paradigms for Tri Ppg 3 Myristyl Ether Citrate
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The conventional synthesis of esters, including Tri(PPG-3 Myristyl Ether) Citrate (B86180), often relies on chemical routes that may involve high temperatures and the use of inorganic catalysts. nih.gov While effective, these methods can lead to challenges in purification and may not align with the growing emphasis on green chemistry. nih.govnih.gov Future research is anticipated to focus on developing more efficient and selective synthetic pathways.
One of the most promising areas is the advancement of biocatalytic synthesis. The use of enzymes, particularly lipases, as catalysts in esterification reactions offers several advantages, including milder reaction conditions (lower temperatures and pressures), reduced solvent usage, and higher specificity, which can minimize the formation of by-products. nih.gov Research into immobilized enzymes is particularly noteworthy as it allows for easier catalyst recovery and reuse, making the industrial-scale production more economically viable and sustainable. nih.govnih.gov
Furthermore, the exploration of novel catalytic systems beyond enzymes is a key research direction. This includes the development of solid acid catalysts, heteropolyacids, and ionic liquids that can offer high catalytic activity and selectivity in the esterification of citric acid with poly(propylene glycol) and myristyl alcohol derivatives. semanticscholar.org The goal is to create processes that are not only more efficient in terms of yield and reaction time but also generate less waste and consume less energy. rsc.org The efficient synthesis of organic compounds is highly dependent on the development of processes with improved selectivity in terms of chemical reactivity, orientation, and spatial arrangement. nih.gov
Table 1: Comparison of Synthetic Methodologies for Ester Production
| Methodology | Advantages | Disadvantages | Potential for Tri(PPG-3 Myristyl Ether) Citrate |
| Conventional Chemical Synthesis | High yield, well-established processes. | High energy consumption, potential for by-products, use of harsh catalysts. nih.gov | Current standard method. |
| Biocatalytic Synthesis (Enzymes) | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Higher initial cost of enzymes, potential for enzyme deactivation. | High potential for greener production and improved purity. |
| Novel Catalytic Systems | High efficiency, potential for catalyst recycling, tunable selectivity. semanticscholar.org | Catalyst development can be complex and costly. | Promising for optimizing reaction conditions and reducing environmental impact. |
Exploration of Advanced Analytical Techniques for Trace Analysis and In-Situ Monitoring
As the applications for Tri(PPG-3 Myristyl Ether) Citrate expand, the need for highly sensitive and precise analytical methods for its detection and quantification becomes more critical. Future research will likely focus on the development and application of advanced analytical techniques for both quality control and understanding the compound's behavior in various matrices.
For trace analysis, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are expected to be refined for greater sensitivity and specificity. numberanalytics.com These methods are invaluable for detecting minute quantities of the compound or any related impurities in complex mixtures. numberanalytics.comnih.gov The development of new derivatization agents could further enhance the suitability of these techniques for analyzing complex esters. nih.gov
A significant area of advancement is the implementation of in-situ and online monitoring techniques for the synthesis process. spectroscopyonline.com Technologies like Near-Infrared Spectroscopy (NIRS) and process mass spectrometry allow for real-time tracking of reactant consumption and product formation during esterification. nih.govrsc.orgresearchgate.net This provides immediate feedback for process control, enabling adjustments to be made to optimize yield and quality, and to ensure the reaction goes to completion. rsc.org Such in-situ monitoring can be crucial for complex, multi-step reactions involved in producing molecules like Tri(PPG-3 Myristyl Ether) Citrate. spectroscopyonline.com
Table 2: Advanced Analytical Techniques for Ester Analysis
| Technique | Application | Advantages for Tri(PPG-3 Myristyl Ether) Citrate |
| GC-MS/LC-MS | Trace analysis, impurity profiling. numberanalytics.com | High sensitivity and specificity for quality control. |
| Near-Infrared Spectroscopy (NIRS) | In-situ reaction monitoring. rsc.orgresearchgate.net | Real-time process control, optimization of synthesis. |
| Process Mass Spectrometry | Online reaction monitoring. nih.gov | Provides detailed information on reaction kinetics and by-product formation. |
| High-Performance Thin-Layer Chromatography (HPTLC) | Quantitative analysis and separation. tezu.ernet.in | A versatile tool for routine quality assessment. |
Predictive Modeling and Machine Learning for Design of Tailored Citrate Esters
The "one-size-fits-all" approach to chemical design is rapidly being replaced by the development of molecules with precisely tailored properties for specific applications. Predictive modeling and machine learning are emerging as powerful tools in this endeavor. orientjchem.orgresearchgate.net For Tri(PPG-3 Myristyl Ether) Citrate and its analogues, these computational approaches can accelerate the discovery and design of new citrate esters with optimized performance characteristics.
By leveraging large datasets of chemical structures and their corresponding properties, machine learning algorithms can identify structure-property relationships that are not immediately obvious to human researchers. researchgate.net This can be used to predict the physical and chemical properties of novel citrate esters before they are synthesized, saving significant time and resources in the laboratory. researchgate.net For instance, models could be developed to predict how variations in the polypropylene (B1209903) glycol chain length or the type of alcohol used would affect properties like viscosity, solubility, and thermal stability. researchgate.netul.ie
Quantitative Structure-Property Relationship (QSPR) modeling is a specific application of this approach that can be used to correlate the structural features of molecules with their thermochemical and physical properties. researchgate.net This would allow for the in-silico design of citrate esters with desired characteristics, such as enhanced biodegradability or specific interactions with other components in a formulation. nih.gov
Sustainable Chemical Engineering and Circular Economy Approaches for Production and Lifecycle
The chemical industry is undergoing a paradigm shift towards greater sustainability, driven by the principles of green chemistry and the circular economy. dkshdiscover.comrenewablematter.eu For a synthetic compound like Tri(PPG-3 Myristyl Ether) Citrate, future research will increasingly focus on minimizing its environmental footprint throughout its entire lifecycle.
This begins with the sourcing of raw materials. A move towards using renewable feedstocks, such as bio-based citric acid and alcohols derived from plant sources, is a key aspect of sustainable production. elsevier.comchemiehoch3.de The manufacturing process itself will be optimized to reduce energy consumption, minimize waste generation, and avoid the use of hazardous solvents. rsc.orgsolvchemcustompack.com
Table 3: Circular Economy Strategies for Chemical Production
| Strategy | Description | Relevance to Tri(PPG-3 Myristyl Ether) Citrate |
| Renewable Feedstocks | Utilizing bio-based raw materials instead of fossil fuels. elsevier.com | Production from bio-derived citric acid and alcohols. |
| Process Optimization | Reducing energy and resource consumption during manufacturing. dkshdiscover.com | Implementing energy-efficient synthesis routes and catalyst recycling. |
| Design for Degradation | Engineering molecules to break down into benign substances after use. | Modifying the chemical structure to enhance biodegradability. |
| Recycling and Recovery | Reclaiming and reusing the chemical from waste streams. rsc.org | Exploring potential for chemical or mechanical recycling from certain applications. |
Potential in Emerging Non-Biological Technologies (e.g., energy storage, advanced manufacturing)
While Tri(PPG-3 Myristyl Ether) Citrate is primarily known for its applications in personal care and cosmetics, its unique chemical structure, combining a citrate core with polyether and alkyl chains, suggests potential for use in a broader range of non-biological technologies. Future research could unlock novel applications in areas such as energy storage and advanced manufacturing.
In the field of energy storage, polymeric and ester-based materials are being investigated for their dielectric properties. mdpi.comresearchgate.net The presence of polar ester and ether groups in Tri(PPG-3 Myristyl Ether) Citrate could contribute to a high dielectric constant, a desirable property for materials used in capacitors. Research into synthesizing related ester-based phase change materials (PCMs) for thermal energy storage is also a growing field. nih.govresearchgate.net The long alkyl chains could provide a mechanism for storing and releasing thermal energy during phase transitions.
In advanced manufacturing, citrate esters are already used as plasticizers to enhance the flexibility and processability of polymers like polyvinyl chloride (PVC) and polylactic acid (PLA). semanticscholar.orgdaxxgrp.comkanademy.com The specific structure of Tri(PPG-3 Myristyl Ether) Citrate could be leveraged to create novel polymer blends with tailored mechanical properties. Its potential use as a functional additive in 3D printing filaments to modify the properties of printed objects is another area ripe for exploration. wikipedia.org
Q & A
Basic Research Questions
Q. What are the foundational chemical and functional properties of TRI (PPG-3 MYRISTYL ETHER) CITRATE, and how do they influence its role in skin barrier modulation?
- Methodological Answer : Begin with structural analysis using techniques like nuclear magnetic resonance (NMR) or mass spectrometry to confirm the compound’s polypropylene glycol (PPG) backbone and citrate esterification. Functional studies should focus on in vitro skin models to assess its humectant and occlusive properties, correlating molecular weight (PPG-3) and lipid solubility (myristyl ether) with skin retention time .
Q. How can researchers verify the purity of this compound, particularly regarding contaminants like diethylene glycol (DEG)?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) to quantify DEG levels. Cross-reference with regulatory thresholds (e.g., China’s 0.06% limit for DEG in leave-on cosmetics) and apply the Threshold of Toxicological Concern (TTC) framework to assess risk .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating the systemic exposure (SED) and safety margins (MoS) of this compound in cosmetic formulations?
- Methodological Answer :
- Step 1: Calculate dermal absorption rates using ex vivo human skin models (e.g., Franz diffusion cells) under conditions mimicking real-world use (e.g., 0.06% concentration in leave-on products).
- Step 2: Derive systemic exposure dose (SED) using the formula: .
- Step 3: Compare SED to the No Observed Adverse Effect Level (NOAEL) from toxicological studies to compute MoS. Regulatory compliance requires MoS ≥ 100 .
Q. How can conflicting data on environmental toxicity (e.g., bioaccumulation potential vs. non-persistence claims) be resolved for this compound?
- Methodological Answer : Conduct in silico predictions using tools like EPI Suite to estimate biodegradation half-lives and bioaccumulation factors (BCF). Validate with in vitro aquatic toxicity assays (e.g., OECD 201 algal growth inhibition test) and compare results against Environment Canada’s classifications. Address contradictions by contextualizing test conditions (e.g., concentration, exposure duration) .
Q. What strategies are effective for studying the interaction between this compound and other cosmetic ingredients (e.g., surfactants, emollients) in stabilizing formulations?
- Methodological Answer : Employ factorial design experiments to test combinatorial effects. Variables include pH, ionic strength, and ingredient ratios. Monitor colloidal stability via dynamic light scattering (DLS) and zeta potential measurements. Prioritize PPG-3’s role as a solubilizer or plasticizer based on polarity gradients .
Methodological and Regulatory Challenges
Q. How should researchers navigate regulatory discrepancies in this compound’s safety profiles across regions (e.g., EU vs. China)?
- Methodological Answer : Conduct comparative analysis of risk assessment frameworks:
- EU : Follow SCCS guidelines, emphasizing TTC and read-across data.
- China : Adhere to the 2024 Cosmetic Safety Assessment Guidelines, which mandate historical usage data and explicit MoS calculations.
Propose harmonized protocols using probabilistic exposure modeling to reconcile regional differences .
Q. What advanced techniques are recommended for quantifying this compound’s skin permeation kinetics in multi-lamellar lipid matrices?
- Methodological Answer : Use confocal Raman spectroscopy or attenuated total reflectance-Fourier transform infrared (ATR-FTIR) spectroscopy to track compound distribution within stratum corneum layers. Pair with molecular dynamics simulations to predict partitioning behavior based on log P values .
Data Interpretation and Contradiction Management
Q. How can researchers address inconsistencies in this compound’s environmental toxicity data (e.g., suspected ecotoxicity vs. non-bioaccumulative claims)?
- Methodological Answer : Apply weight-of-evidence (WoE) analysis by categorizing data quality (e.g., peer-reviewed vs. gray literature) and study relevance (e.g., test organism, endpoint). Use probabilistic risk assessment to quantify uncertainty and identify critical data gaps requiring further testing .
Experimental Design and Reproducibility
Q. What steps ensure reproducibility in studies evaluating this compound’s skin conditioning efficacy?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
